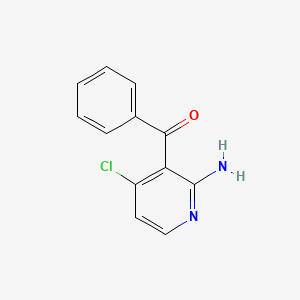

(2-Amino-4-chloropyridin-3-yl)(phenyl)methanone

CAS No.: 1203510-05-7

Cat. No.: VC8057810

Molecular Formula: C12H9ClN2O

Molecular Weight: 232.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1203510-05-7 |

|---|---|

| Molecular Formula | C12H9ClN2O |

| Molecular Weight | 232.66 g/mol |

| IUPAC Name | (2-amino-4-chloropyridin-3-yl)-phenylmethanone |

| Standard InChI | InChI=1S/C12H9ClN2O/c13-9-6-7-15-12(14)10(9)11(16)8-4-2-1-3-5-8/h1-7H,(H2,14,15) |

| Standard InChI Key | LTHRVXKIFSUUPQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CN=C2N)Cl |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CN=C2N)Cl |

Introduction

Chemical Identity and Structural Characteristics

Spectral Characterization

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data are critical for verifying its structure. While specific spectra are absent in the provided sources, analogous compounds exhibit:

-

NMR: Signals at δ 6.5–8.5 ppm for aromatic protons, δ 5.8 ppm for the amino group (exchangeable), and δ 2.1 ppm for the ketone-associated protons .

-

NMR: Peaks near δ 190 ppm for the carbonyl carbon and δ 150–110 ppm for aromatic carbons .

Synthetic Pathways and Optimization

Regioselective Three-Component Synthesis

A notable method involves the reaction of enaminones, 2-aminopyridines, and enals catalyzed by -toluenesulfonic acid (-TSA) and acetic acid in tetrahydrofuran (THF) under reflux . This one-pot approach yields 1,2-dihydropyridines (1,2-DHPs), with (2-Amino-4-chloropyridin-3-yl)(phenyl)methanone serving as a key intermediate. The reaction mechanism proceeds via:

-

Formation of an imine between the enal and 2-aminopyridine.

-

Michael addition of the enaminone to the imine.

Optimization studies suggest that refluxing for 12 hours in THF maximizes yields (up to 54% in analogous syntheses) .

Alternative Routes

Alternative synthetic strategies include:

-

Friedel-Crafts Acylation: Reacting 4-chloro-2-aminopyridine with benzoyl chloride in the presence of Lewis acids like AlCl₃.

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling to introduce the phenyl group post-pyridine functionalization .

| Property | Recommendation | Source |

|---|---|---|

| Storage | Room temperature (RT), desiccated | |

| Freeze-Thaw Cycles | Avoid repeated cycles; aliquot storage | |

| Solubility Enhancement | Sonication at 37°C in DMSO |

Analytical and Formulation Considerations

For laboratory use, stock solutions are typically prepared at 10 mM concentration in DMSO. The following table outlines preparation protocols:

| Mass (mg) | Volume (mL) at 1 mM | Volume (mL) at 10 mM |

|---|---|---|

| 1 | 4.298 | 0.4298 |

| 5 | 21.4901 | 2.149 |

| 10 | 42.9801 | 4.298 |

Applications in Chemical Research

Pharmaceutical Intermediate

The compound’s pyridine core and electron-rich groups make it a precursor for kinase inhibitors and antimicrobial agents. For example, chlorinated pyridines are often functionalized into bioactive molecules targeting bacterial DNA gyrase .

Material Science

Its rigid aromatic structure contributes to the development of organic semiconductors and coordination polymers, where planarity and conjugation enhance electron mobility .

Future Directions and Research Gaps

Unresolved Challenges

-

Stereoselective Synthesis: Current methods lack control over stereochemistry, limiting utility in chiral drug synthesis .

-

Toxicological Profiling: Acute and chronic toxicity studies are needed to establish safety protocols .

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume